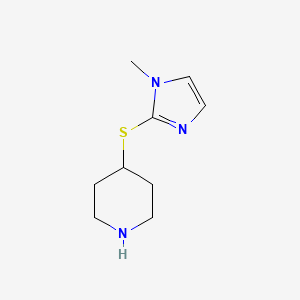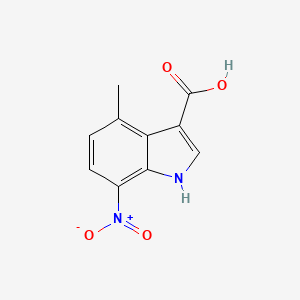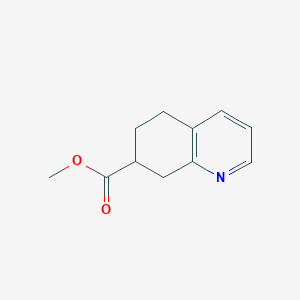
4-((1-Methyl-1h-imidazol-2-yl)thio)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Applications De Recherche Scientifique
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-((1H-Imidazol-2-yl)thio)piperidine: Lacks the methyl group on the imidazole ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer specific chemical and biological properties. The methyl group on the imidazole ring can enhance its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
4-(1-methylimidazol-2-yl)sulfanylpiperidine |
InChI |
InChI=1S/C9H15N3S/c1-12-7-6-11-9(12)13-8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
Clé InChI |
OYORSPGXGYLGIA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)





![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

